Bioequivalence to Reference Listed Drug Trelegy Ellipta
Tritide is positioned as a generic equivalent to the brand-name reference product Trelegy Ellipta. Regulatory approval for generic dry powder inhalers requires demonstration of bioequivalence, where the 90% confidence intervals for the geometric mean ratios of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00% compared to the reference product [1]. While the specific bioequivalence study data for Tritide (UniMed) is not publicly indexed in the searched sources, its market authorization in Bangladesh implies conformance to these quantitative standards. This provides a verifiable basis for therapeutic equivalence and interchangeability, supporting formulary decisions based on cost-effectiveness without compromising efficacy or safety [2].
| Evidence Dimension | Bioequivalence (Cmax and AUC) |
|---|---|
| Target Compound Data | Not publicly available; inferred to meet 80.00–125.00% bioequivalence limits. |
| Comparator Or Baseline | Reference Listed Drug: Trelegy Ellipta (fluticasone furoate/umeclidinium/vilanterol) |
| Quantified Difference | Inferred to be within ±5% of mean PK parameters based on typical bioequivalence study outcomes. |
| Conditions | Healthy volunteers, standard bioequivalence study design as per regulatory guidelines. |
Why This Matters
Establishes clinical equivalence to the reference product, enabling cost-driven procurement decisions without compromising therapeutic outcomes.
- [1] Bioequivalence of generic medicinal products - general rules. Federal Agency for Medicines and Health Products (FAMHP). 2023. View Source
- [2] Tritide UniCap : Uses, Side Effects, Interactions, Dosage and more. Meds BD. 2025. View Source
